molecular formula C14H8S3 B14244895 3-Ethynyl-2,5-dithiophen-2-ylthiophene CAS No. 208125-85-3

3-Ethynyl-2,5-dithiophen-2-ylthiophene

Cat. No.: B14244895
CAS No.: 208125-85-3
M. Wt: 272.4 g/mol
InChI Key: KBERJWWOBPGQGP-UHFFFAOYSA-N
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Description

3-Ethynyl-2,5-dithiophen-2-ylthiophene is a heterocyclic compound that features a thiophene ring system with ethynyl and dithiophenyl substituents. Thiophenes are known for their stability and electronic properties, making them valuable in various fields such as organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2,5-dithiophen-2-ylthiophene typically involves Pd-catalyzed coupling reactions like the Sonogashira coupling reaction. This method is highly effective for forming carbon-carbon bonds under mild conditions. The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2,5-dithiophen-2-ylthiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiophenes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-Ethynyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,5-dithiophen-2-ylthiophene involves its interaction with various molecular targets. The ethynyl and dithiophenyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylthiophene: Lacks the dithiophenyl substituents, resulting in different electronic properties.

    2,5-Dithiophen-2-ylthiophene:

Uniqueness

3-Ethynyl-2,5-dithiophen-2-ylthiophene is unique due to the presence of both ethynyl and dithiophenyl groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

208125-85-3

Molecular Formula

C14H8S3

Molecular Weight

272.4 g/mol

IUPAC Name

3-ethynyl-2,5-dithiophen-2-ylthiophene

InChI

InChI=1S/C14H8S3/c1-2-10-9-13(11-5-3-7-15-11)17-14(10)12-6-4-8-16-12/h1,3-9H

InChI Key

KBERJWWOBPGQGP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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